molecular formula C15H5F5N2O2S B1602744 Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate CAS No. 906352-58-7

Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate

Cat. No. B1602744
M. Wt: 372.27 g/mol
InChI Key: LHRLGPDYSCUADI-UHFFFAOYSA-N
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Description

“Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate” is a heterocyclic organic compound . Its molecular formula is C15H5F5N2O2S and it has a molecular weight of 372.269 g/mol .

Scientific Research Applications

Deoxyfluorination and Amide Bond Formation

Pentafluoropyridine, a closely related compound, is utilized in the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. This technique enables the one-pot formation of amides via in situ generation of acyl fluorides, streamlining the synthesis of amides with yields of up to 94% (Brittain & Cobb, 2021).

Catalysis and Synthesis Enhancement

Pentafluorophenylammonium triflate (PFPAT) has been highlighted as a potent catalyst for synthesizing 2,4,6-triarylpyridines, demonstrating advantages such as short reaction times, high yields, and environmentally friendly conditions due to the absence of volatile organic solvents (Montazeri & Mahjoob, 2012). Moreover, it catalyzes the facile construction of chromeno[2,3-d]pyrimidinone derivatives with significant antimicrobial activity, emphasizing its role in green chemistry and pharmaceutical synthesis (Ghashang, Mansoor, & Aswin, 2013).

Advanced Material Development

The reactivity of pentafluorophenyl-containing compounds extends into material science, where they serve as building blocks for highly fluorinated polymers. These polymers exhibit unique properties, such as selective binding to fluoride anions, making them suitable for various sensory applications (Ding & Day, 2006).

Organocatalysis

Pentafluorophenylammonium triflate is an effective catalyst for esterification, thioesterification, transesterification, and macrolactone formation, highlighting its versatility and efficiency in promoting condensation reactions under mild conditions, thus aligning with green chemistry principles (Funatomi, Wakasugi, Misaki, & Tanabe, 2006).

Safety And Hazards

“Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate” is classified as having Acute Toxicity 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as STOT SE 3 (H335), indicating it may cause respiratory irritation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRLGPDYSCUADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5F5N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594468
Record name Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate

CAS RN

906352-58-7
Record name 2,3,4,5,6-Pentafluorophenyl 2-(3-pyridinyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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